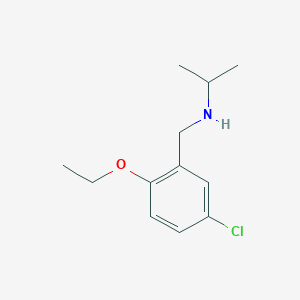![molecular formula C13H21ClN2O B275910 N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275910.png)
N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine, also known as CED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine has been widely studied in various scientific fields, including pharmacology, neuroscience, and biochemistry. One of the most promising applications of N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine has been shown to have neuroprotective properties and can prevent the loss of dopaminergic neurons in the brain, which are responsible for the production of dopamine.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of dopamine in the brain. By inhibiting MAO activity, N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine can increase the levels of dopamine in the brain, which can improve neurological function and prevent the loss of dopaminergic neurons.
Biochemical and Physiological Effects:
N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine has been shown to have a range of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, improve cognitive function, and reduce oxidative stress. N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its neuroprotective properties. However, there are also some limitations to using N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine, including investigating its potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine and to develop more effective dosing strategies to minimize potential toxicity. Additionally, research is needed to investigate the long-term effects of N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine use and to determine its safety for use in humans.
In conclusion, N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine is a promising compound with potential applications in the treatment of various neurological disorders. While further research is needed to fully understand its mechanism of action and potential side effects, N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine has the potential to be a valuable tool for researchers in various scientific fields.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine is a complex process that involves several steps. One of the most common methods for synthesizing N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine is through the reaction of 3-chloro-4-ethoxybenzyl chloride with N,N-dimethylethylenediamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques, including recrystallization and column chromatography.
Propiedades
Fórmula molecular |
C13H21ClN2O |
|---|---|
Peso molecular |
256.77 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-ethoxyphenyl)methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H21ClN2O/c1-4-17-13-6-5-11(9-12(13)14)10-15-7-8-16(2)3/h5-6,9,15H,4,7-8,10H2,1-3H3 |
Clave InChI |
RJUZHKXYVBCTTM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCN(C)C)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)CNCCN(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275828.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275829.png)
![2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol](/img/structure/B275830.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B275833.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
![(2-Methoxyethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275840.png)
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)cyclopropanamine](/img/structure/B275841.png)
![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
![(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275846.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)